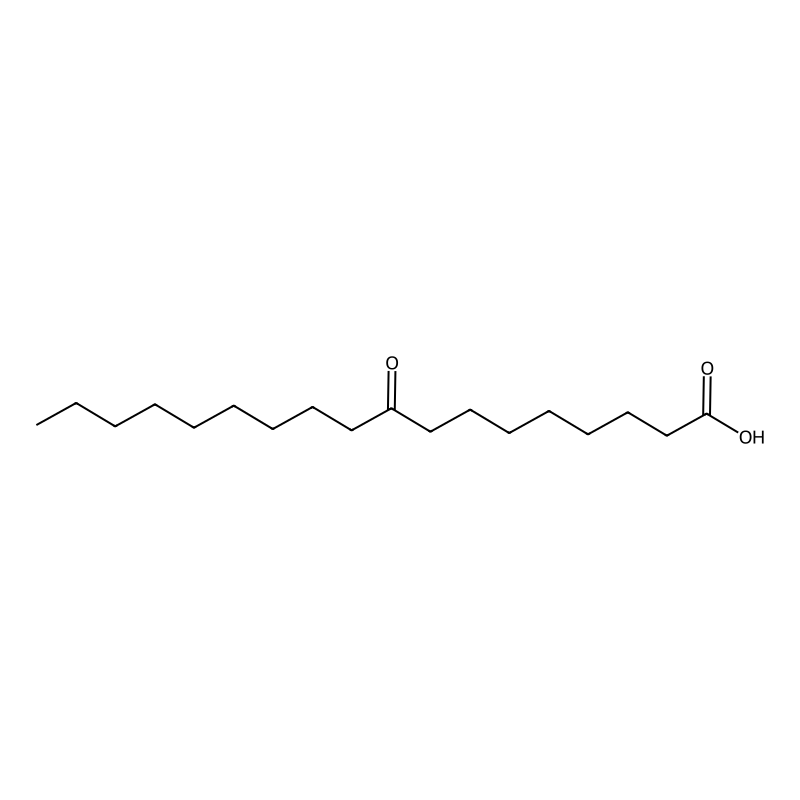9-Oxooctadecanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Identification
9-Oxooctadecanoic acid has been identified in various contexts, including as a minor component of some fungi like Lactarius species. It has also been detected as a product of ozone reacting with unsaturated fatty acids [].Limited research
Currently, there are no published studies investigating the specific biological activities or potential applications of 9-Oxooctadecanoic acid.
Future Directions:
Given the limited research, 9-Oxooctadecanoic acid presents an opportunity for future scientific exploration. Researchers might investigate its:
- Biosynthesis: Understanding how it's produced in fungi or through ozone reactions could provide insights into related metabolic pathways.
- Potential biological activities: Studies could explore its effects on cell cultures or biological systems to determine if it has any relevant functions.
- Comparison to other keto fatty acids: Researching its similarities and differences with other keto fatty acids, like 10-hydroxystearic acid (10-Hydroxyoctadecanoic acid), might reveal shared functionalities.
9-Oxooctadecanoic acid, also known as 9-keto stearic acid, is a long-chain fatty acid characterized by the presence of a ketone functional group at the ninth carbon of its aliphatic chain. Its chemical formula is C₁₈H₃₄O₃, and it has a molecular weight of approximately 298.46 g/mol. This compound belongs to the class of organic compounds known as long-chain fatty acids, which typically contain between 13 and 21 carbon atoms in their structure .
- Esterification: Reacting with alcohols to form esters.
- Reduction: The ketone group can be reduced to an alcohol.
- Oxidation: It can be further oxidized to form dicarboxylic acids or other functional groups.
- Lipid Peroxidation: It participates in lipid peroxidation processes, which can lead to the formation of reactive oxygen species .
9-Oxooctadecanoic acid can be synthesized through several methods:
- Oxidation of Stearic Acid: Stearic acid can be oxidized using various oxidizing agents to introduce the ketone group at the ninth position.
- Chemical Synthesis from Other Fatty Acids: It can be synthesized from other long-chain fatty acids through multi-step reactions involving oxidation and functional group transformations .
- Biotechnological Methods: Microbial fermentation processes can also yield this compound, utilizing specific strains capable of converting substrates into ketone fatty acids.
9-Oxooctadecanoic acid has several applications:
- Industrial Lubricants: It is used as an additive in lubricants due to its properties that enhance oxidation stability and rust protection .
- Cosmetic Formulations: The compound is utilized in cosmetic products for its emollient properties.
- Pharmaceuticals: Its potential biological activities suggest possible uses in drug formulations targeting metabolic disorders or inflammation.
Several compounds share structural similarities with 9-oxooctadecanoic acid. Here are a few notable examples:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 8-Oxooctadecanoic Acid | C₁₈H₃₄O₃ | Ketone at the eighth position; similar properties. |
| 10-Oxooctadecanoic Acid | C₁₈H₃₄O₃ | Ketone at the tenth position; distinct reactivity. |
| Hydroxy Stearic Acid | C₁₈H₃₆O₃ | Hydroxyl group addition; varies in biological activity. |
Uniqueness: The unique positioning of the ketone group at the ninth carbon distinguishes 9-oxooctadecanoic acid from its analogs, influencing its reactivity and biological properties. This specific structural feature may contribute to its unique roles in biochemical pathways compared to other similar fatty acids.








